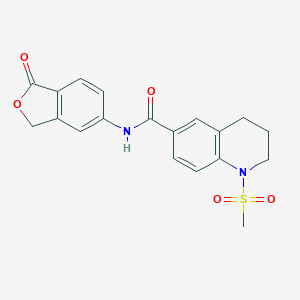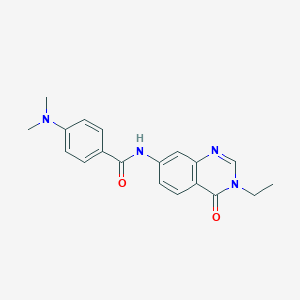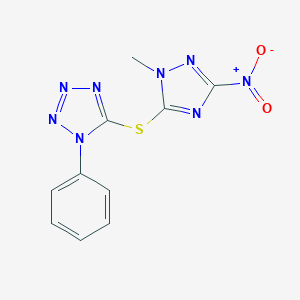
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the pyridinecarboxamide family and has been shown to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide inhibits the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. It has also been shown to inhibit the growth of tumors in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide in lab experiments is its specificity for NF-κB inhibition, which can allow for the isolation of NF-κB-dependent pathways. However, one limitation is its relatively low potency, which can require higher concentrations to achieve significant inhibition.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide. One direction is the further study of its potential therapeutic applications in diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Another direction is the further study of its potential use in the treatment of cancer, including the development of combination therapies with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other signaling pathways.
Synthesemethoden
The synthesis of 2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-ethylhexylamine. The resulting product is purified using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumors in preclinical studies.
Eigenschaften
Molekularformel |
C14H21ClN2O |
|---|---|
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H21ClN2O/c1-3-5-7-11(4-2)10-17-14(18)12-8-6-9-16-13(12)15/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DODPJFJLRYYOPX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=C(N=CC=C1)Cl |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=C(N=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)